Butan-2-yl(2-cyanoethyl)cyanamide

Description

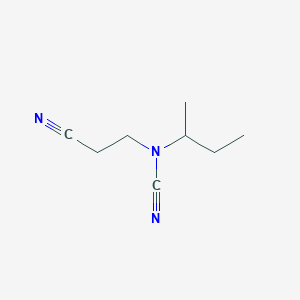

Butan-2-yl(2-cyanoethyl)cyanamide is an organic cyanamide derivative characterized by a central cyanamide core (N≡C–N) substituted with a butan-2-yl group [(CH(CH₂CH₃)CH₂–)] and a 2-cyanoethyl group [(CH₂CH₂CN)] (Figure 1).

Properties

CAS No. |

651718-10-4 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

butan-2-yl(2-cyanoethyl)cyanamide |

InChI |

InChI=1S/C8H13N3/c1-3-8(2)11(7-10)6-4-5-9/h8H,3-4,6H2,1-2H3 |

InChI Key |

XXFNYENDDJWMKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(CCC#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl(2-cyanoethyl)cyanamide typically involves the reaction of butan-2-amine with 2-cyanoethyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl(2-cyanoethyl)cyanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted cyanamides.

Scientific Research Applications

Butan-2-yl(2-cyanoethyl)cyanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of butan-2-yl(2-cyanoethyl)cyanamide involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The compound’s effects are mediated through its ability to modulate enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Key Features :

- Structure: The molecule combines a lipophilic butan-2-yl group with a polar cyanoethyl substituent, creating a balance between hydrophobicity and hydrogen-bonding capability.

- Potential Applications: Cyanamide derivatives are widely used in agrochemistry (e.g., calcium cyanamide as a soil fumigant, ) and organic synthesis. The cyano groups in this compound may enable coordination chemistry or bioactivity, though specific studies are lacking .

Structural and Functional Analogues

Cyanamide Derivatives

- Calcium Cyanamide (CaCN₂): Structure: Ionic (Ca²⁺ paired with cyanamide anions), contrasting with the neutral, organically substituted target compound. Properties: High water solubility and agricultural utility (e.g., soil fumigation, disease suppression in strawberries, ). The ionic nature limits its use in organic solvents compared to Butan-2-yl(2-cyanoethyl)cyanamide .

- 2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂): Structure: Features a cyano group and methylamino carbonyl substituent on an acetamide backbone. However, its toxicity profile remains understudied .

Butanamide and Related Amides

- Comparison: The phenyl group increases melting point and photostability relative to the aliphatic cyanoethyl group in the target compound. Such derivatives are explored for pharmaceutical applications, unlike this compound .

- 2-Bromo-N-(2-cyanophenyl)butanamide (C₁₁H₁₁BrN₂O): Structure: Bromine and cyanophenyl substituents create strong electrophilic character. Comparison: The bromine atom enhances reactivity toward nucleophilic substitution, unlike the target compound’s cyanoethyl group.

Physicochemical Properties

Notes:

- The target compound’s low water solubility limits agricultural use but favors organic-phase reactions.

- Calcium cyanamide’s ionic structure enables rapid soil integration but restricts solvent compatibility .

Biological Activity

Butan-2-yl(2-cyanoethyl)cyanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butan-2-yl group, a cyanoethyl moiety, and a cyanamide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and energy metabolism.

- Receptor Modulation : It may interact with receptors that mediate physiological responses, influencing pathways related to inflammation and immune responses.

Biological Activity Data

A summary of the biological activity findings related to this compound is presented in the table below:

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition | |

| Receptor Antagonism | High potency (IC50 < 10 nM) | |

| Cytotoxicity | Selective against cancer cells |

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition :

- Receptor Modulation Study :

- Cytotoxicity Evaluation :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 24 minutes |

| Bioavailability | 44% |

| Maximum Concentration (Cmax) | 6240 ng/mL |

These parameters suggest that the compound has favorable absorption characteristics and a relatively short half-life, which could be beneficial for dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.